1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.366. The purity is usually 95%.
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Scientific Research Applications
Catalytic Systems and Organic Synthesis
Oxazolidinone derivatives have been utilized in catalytic systems for the oxidative carbonylation of amines to produce carbamates, ureas, and oxazolidinones. Such reactions are significant in organic synthesis, providing a route to high-value molecules with applications across several fields, including pharmaceuticals and materials science (Peng et al., 2008), (Mancuso et al., 2015).
Supramolecular Chemistry
Glycolurils, which are closely related to oxazolidinone derivatives, find applications in supramolecular chemistry. They serve as building blocks for creating complex molecular structures with potential in drug delivery, molecular recognition, and materials science (Kravchenko et al., 2018).
Synthesis of Functional Ureas
Research has focused on developing efficient methods for synthesizing functional ureas, which are valuable in various chemical and pharmaceutical applications. For instance, aluminum-catalyzed synthesis of oxazolidinones has been reported as a precursor to non-symmetrical ureas, showcasing a method with high functional group diversity and regioselectivity (Laserna et al., 2015).
Antibacterial Agents
Oxazolidinone and urea derivatives are explored as antibacterial agents, with some compounds showing promising activity against a range of pathogens. This indicates the potential of such derivatives in developing new antibiotics to combat resistant bacterial strains (Zurenko et al., 1996), (Aaramadaka et al., 2007).
Properties
IUPAC Name |
1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-6-8-13(9-7-12)25-11-14(28-18(25)27)10-23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYGHQETNRLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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